

J-1063 discovery and synthesis pathway

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An In-depth Technical Guide to the Discovery and Synthesis of J-1063

Introduction

J-1063 is a novel, potent, and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI). It has demonstrated significant anti-fibrotic properties, making it a compound of interest for researchers in the fields of drug discovery and development, particularly for therapies targeting fibrotic diseases such as liver fibrosis. This guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental data related to **J-1063**.

Discovery

The discovery of **J-1063** was first reported by Zheng G.H. and colleagues in a 2022 publication in the journal Bioorganic Chemistry.[1] **J-1063**, also referred to as compound 4 in the publication, emerged from a research program focused on the development of novel anti-liver fibrosis agents. The discovery was the result of a systematic study involving the synthesis and biological evaluation of a series of pyrazole derivatives.

Quantitative Data

The inhibitory activity of **J-1063** against its primary target, ALK5, and its selectivity against other kinases have been quantified. The following table summarizes the key in vitro efficacy data for **J-1063**.[2][3]



Target	Assay Type	IC50 (μM)
ALK5	Kinase Assay	0.039
p38α MAP kinase	Kinase Assay	8.12

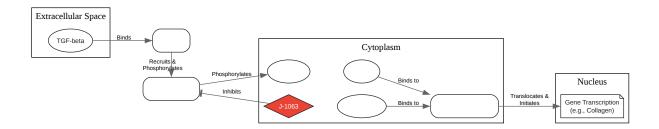
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

J-1063 exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[2] This pathway plays a crucial role in the cellular processes that lead to fibrosis. The binding of TGF-β to its type II receptor (TGF-βRII) initiates the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. **J-1063**, as a selective inhibitor of ALK5, blocks the initial phosphorylation step in this cascade, thereby preventing the downstream signaling that leads to a fibrotic response.[4][5]

In addition to its effects on the TGF- β /Smad pathway, **J-1063** has also been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, which is involved in the inflammatory response.[2]

Signaling Pathway Diagram





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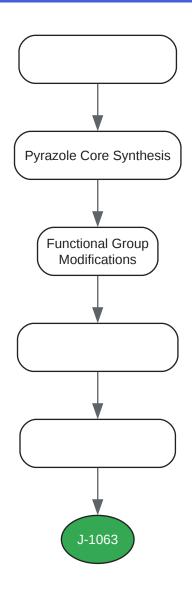
TGF- β /Smad signaling pathway and the inhibitory action of **J-1063**.

Synthesis Pathway

The detailed synthesis protocol for **J-1063** is described in the 2022 publication by Zheng G.H. et al. in Bioorganic Chemistry. While the full step-by-step procedure is proprietary to the publication, the general approach involves the construction of a pyrazole core, which is a common scaffold in kinase inhibitors.

Synthesis Workflow Diagram





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A generalized workflow for the synthesis of **J-1063**.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **J-1063** can be found in the primary literature. However, this section provides an overview of the general methodologies typically employed for characterizing ALK5 inhibitors.

ALK5 Kinase Assay (Biochemical)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.



General Protocol:

 Reagents: Recombinant ALK5 enzyme, a suitable kinase substrate (e.g., a peptide), ATP, and a detection reagent (e.g., ADP-Glo[™]).

Procedure:

- The ALK5 enzyme is incubated with the test compound (J-1063) at various concentrations in a microplate well.
- The kinase reaction is initiated by the addition of the substrate and ATP.
- The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50
 values are calculated by plotting the percentage of kinase inhibition against the logarithm of
 the inhibitor concentration.

Cellular TGF-β Reporter Assay

This assay measures the ability of a compound to inhibit the TGF- β signaling pathway within a cellular context.

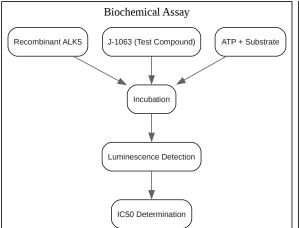
General Protocol:

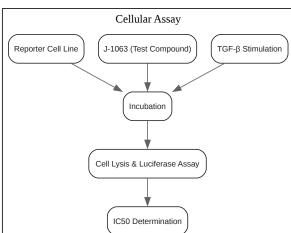
- Cell Line: A suitable cell line (e.g., HepG2) is stably transfected with a luciferase reporter construct driven by a Smad-responsive promoter element (e.g., from the PAI-1 gene).
- Procedure:
 - The transfected cells are seeded in a multi-well plate.
 - The cells are pre-incubated with various concentrations of the test compound (J-1063).



- The signaling pathway is stimulated by the addition of TGF-β1.
- After an incubation period (e.g., 16-24 hours), the cells are lysed.
- The luciferase activity in the cell lysate is measured using a luminometer.
- Data Analysis: The inhibitory effect of the compound on TGF-β-induced luciferase expression is determined, and an IC50 value is calculated.

Experimental Workflow Diagram





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General experimental workflow for the characterization of **J-1063**.

Conclusion

J-1063 is a promising anti-fibrotic agent that selectively inhibits ALK5, a key kinase in the profibrotic TGF-β/Smad signaling pathway. Its discovery provides a valuable chemical scaffold for the development of new therapeutics for fibrotic diseases. Further research and preclinical



development will be necessary to fully elucidate its therapeutic potential. The detailed methodologies for its synthesis and biological characterization are available in the primary literature, providing a solid foundation for future investigations by researchers in the field.

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